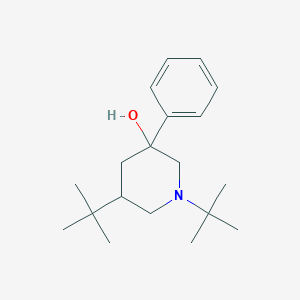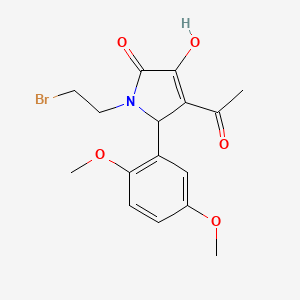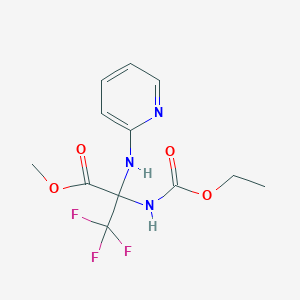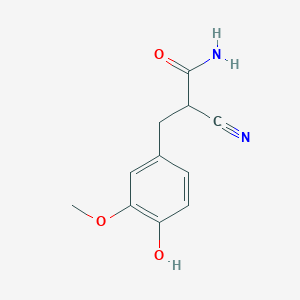
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4 h-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate belongs to the class of pyran-2-carboxylates. Its chemical formula is C23H18N2O5. Let’s break down its name:
Methyl: Indicates the presence of a methyl group (CH).
6-amino: Refers to an amino group (NH) attached at the 6th position.
5-cyano: Indicates a cyano group (CN) at the 5th position.
3-(4-methoxybenzoyl): A benzoyl group (CHCO-) with a methoxy (OCH) substituent at the 3rd position.
4-phenyl: A phenyl ring (CH) at the 4th position.
4H-pyran-2-carboxylate: The core structure is a pyran ring with a carboxylate group (COO-) at the 2nd position.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
- Industrial synthesis often involves large-scale Knoevenagel condensation followed by purification and isolation steps.
Chemical Reactions Analysis
Oxidation: The phenyl ring can undergo oxidation (e.g., with KMnO) to form a carboxylic acid.
Reduction: Reduction of the cyano group can yield an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reagents: Common reagents include strong bases (for condensation), oxidizing agents, and reducing agents.
Major Products: The methyl ester itself and its derivatives are key products.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Anticancer Properties: Some studies suggest cytotoxic effects against cancer cells.
Photophysical Properties: Used in fluorescence studies and as a probe in biological systems.
Polymer Chemistry: Building block for functional polymers.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: May modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds: Compare with other pyran derivatives, such as coumarins and flavonoids.
Uniqueness: Highlight its distinctive features, including the benzoyl and cyano groups.
properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-10-8-14(9-11-15)19(25)18-17(13-6-4-3-5-7-13)16(12-23)21(24)29-20(18)22(26)28-2/h3-11,17H,24H2,1-2H3 |
InChI Key |
CDHNQIOJLWYGMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(OC(=C(C2C3=CC=CC=C3)C#N)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate](/img/structure/B11050552.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)

![1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)

![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)


![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)
